6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine molecular weight and formula
6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine molecular weight and formula
The following technical guide details the physicochemical profile, synthetic pathways, and research applications of 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine .
[1][2][3]
Executive Summary
6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine is a bicyclic heteroaromatic scaffold belonging to the fused pyrazolo-pyrimidine class. This specific derivative is characterized by an ethyl group at the C3 position (pyrazole ring) and a bromine atom at the C6 position (pyrimidine ring).
In drug discovery, this molecular architecture is a privileged scaffold , frequently utilized as a bioisostere for purines in ATP-competitive kinase inhibitors. The C3-ethyl group provides hydrophobic bulk often required for filling specific pockets (e.g., the gatekeeper region) in enzymes like Cyclin-Dependent Kinases (CDKs) , Tropomyosin Receptor Kinases (Trk) , and Phosphoinositide 3-kinases (PI3K) , while the C6-bromide serves as a critical handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into potent drug candidates.
Physicochemical Identity
The following data is calculated based on the standard atomic weights of the constituent elements.
| Property | Value | Notes |
| IUPAC Name | 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine | |
| Molecular Formula | C₈H₈BrN₃ | |
| Molecular Weight | 226.07 g/mol | Average Mass |
| Monoisotopic Mass | 224.9901 Da | Based on ⁷⁹Br isotope |
| Exact Mass | 224.990149 Da | |
| Heavy Atom Count | 12 | |
| Predicted LogP | ~2.4 – 2.9 | Moderate Lipophilicity |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 3 | N1, N4, and Pyrimidine N |
| Rotatable Bonds | 1 | Ethyl group |
Elemental Analysis
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Carbon (C): 42.50%
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Hydrogen (H): 3.57%
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Bromine (Br): 35.35%
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Nitrogen (N): 18.59%
Structural Analysis & Numbering
Understanding the regiochemistry is vital for synthesis and SAR (Structure-Activity Relationship) studies.
Structural Diagram (SMILES)
SMILES: CCc1c2ncc(Br)cn2nc1[11]
Synthetic Methodologies
The synthesis of 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine typically follows a convergent cyclocondensation strategy.
Retrosynthetic Analysis
The molecule is disconnected at the pyrimidine ring junction. The precursors are a 3,5-dielectrophile (providing the C-C-C fragment of the pyrimidine) and a binucleophile (the aminopyrazole).
Protocol: Cyclocondensation Route
Objective: Synthesis of 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine from 4-ethyl-1H-pyrazol-5-amine.
Reagents:
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Precursor A: 4-Ethyl-1H-pyrazol-5-amine (CAS: 3528-58-3).
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Precursor B: 2-Bromomalonaldehyde (or 2-Bromo-1,1,3,3-tetramethoxypropane as a masked equivalent).
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Solvent: Ethanol or Acetic Acid.[3]
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Catalyst: Piperidine (optional) or reflux conditions.
Step-by-Step Methodology:
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Preparation: Dissolve 4-ethyl-1H-pyrazol-5-amine (1.0 eq) in Ethanol (10 mL/mmol).
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Addition: Add 2-Bromomalonaldehyde (1.1 eq) to the solution.
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Note: If using the acetal (2-bromo-1,1,3,3-tetramethoxypropane), add dilute HCl to hydrolyze the acetal in situ.
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Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
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Workup: Cool to room temperature. The product often precipitates as a solid.
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Purification: Filter the precipitate. Wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.
Yield Expectation: 65–85%.
Visualization: Synthetic Pathway
Figure 1: Convergent synthesis of the target scaffold via cyclocondensation.
Applications in Drug Discovery
This molecule is primarily an intermediate and a scaffold core .[8] It is rarely the final drug but serves as the "engine" for kinase inhibition.
Kinase Inhibition Mechanism
The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP.
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Hinge Binding: The N1 and N4 nitrogens (or substituents at C7) interact with the hinge region of the kinase (e.g., CDK2, TrkA).
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Gatekeeper Interaction: The 3-Ethyl group is critical here. It projects into the hydrophobic pocket adjacent to the ATP binding site. In many kinases, a small alkyl group (Ethyl or Isopropyl) at this position improves selectivity by exploiting the size of the "gatekeeper" residue.
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Solvent Front: The 6-Bromo group acts as a vector for attaching solubilizing groups (e.g., piperazines, morpholines) via Buchwald-Hartwig amination to reach the solvent-exposed region of the enzyme.
Functionalization Logic (SAR)
Researchers use the 6-Bromo handle to diversify the library:
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Suzuki Coupling: React with aryl boronic acids to extend the aromatic system.
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Buchwald-Hartwig: React with amines to introduce solubility handles.
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Sonogashira: React with alkynes for rigid extensions.
Visualization: SAR Logic
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.
Safety & Handling Protocols
As a halogenated heteroaromatic compound, standard laboratory safety protocols apply.
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen). The bromide can be light-sensitive over long periods; amber vials are recommended.
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Disposal: Halogenated organic waste streams.
References
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Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds
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Kinase Inhibition (CDK/Trk)
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[5] MDPI, 2024.
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General Chemical Data (Analogous Esters)
- PubChem Data for 6-Bromopyrazolo[1,5-a]pyrimidine deriv
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[2]
Sources
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